molecular formula C23H13N3O4S B4592240 2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

Cat. No.: B4592240
M. Wt: 427.4 g/mol
InChI Key: MGPJDYNYRSKKPV-LHQXNBGVSA-N
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Description

2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is a useful research compound. Its molecular formula is C23H13N3O4S and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.06267708 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Imaging

  • Rapid-Response and Near-Infrared Fluorescent Probes: Compounds similar to the one have been used in developing rapid-response and near-infrared fluorescent probes. These probes are significant for imaging nitroxyl (HNO) in living cells, crucial for understanding the function of HNO in biological systems (Zhang et al., 2020).

Synthesis and Structural Analysis

  • X-Ray Supramolecular Structure and NMR Spectroscopy: Research has been conducted on molecules like 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, formed by the cyclization of related compounds. Their molecular and supramolecular structures have been established through techniques like X-ray diffraction (Padilla-Martínez et al., 2011).

Pharmaceutical Research

  • Antibacterial Effects and Synthesis of Derivatives: Derivatives of chromen-2-one, which is structurally similar to the compound , have been synthesized and analyzed for antibacterial activity. These synthesized compounds show significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Magnetic Properties

  • Synthesis and Magnetic Properties of Stable Radical Derivatives: Compounds like nitronyl nitroxides, which share some structural characteristics with the compound , have been synthesized and their magnetic properties in the solid state have been studied. This research offers insights into the magnetic interactions in organic materials (Miyashiro et al., 2018).

Chemical Synthesis

  • Ultrasound-Promoted Synthesis of Thiazole Derivatives: The compound , being a derivative involving thiazole, is relevant in research for the synthesis of new thiazole derivatives using ultrasound irradiation. This method offers a rapid synthesis approach for such compounds, which can be applied in various fields including drug development (Gomha & Khalil, 2012).

Properties

IUPAC Name

(2E,4E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13N3O4S/c24-13-16(8-4-7-15-5-2-1-3-6-15)22-25-20(14-31-22)19-12-17-11-18(26(28)29)9-10-21(17)30-23(19)27/h1-12,14H/b7-4+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJDYNYRSKKPV-LHQXNBGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 3
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 4
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 5
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 6
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.